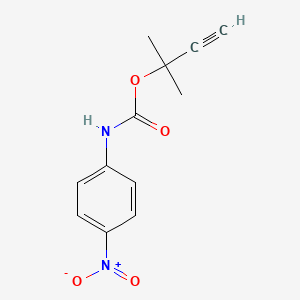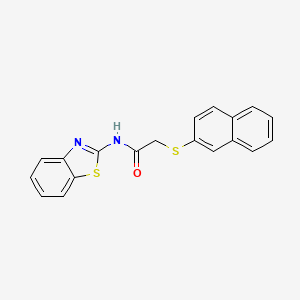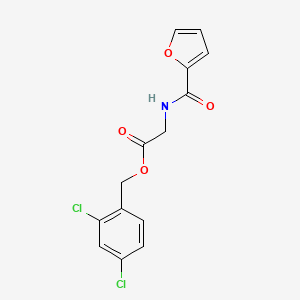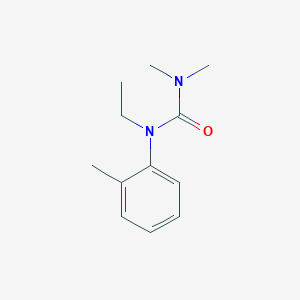
1,1-dimethyl-2-propyn-1-yl (4-nitrophenyl)carbamate
Overview
Description
1,1-dimethyl-2-propyn-1-yl (4-nitrophenyl)carbamate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as DPPC and is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Mechanism of Action
DPPC works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can have a number of effects on cognitive function. DPPC is a reversible inhibitor of acetylcholinesterase, meaning that its effects are temporary and can be reversed by the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DPPC are primarily related to its inhibition of acetylcholinesterase. This leads to an increase in the levels of acetylcholine in the brain, which can have a number of effects on cognitive function. DPPC has been shown to improve memory, learning, and attention in animal studies. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DPPC in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine on cognitive function in a controlled manner. However, one of the limitations of using DPPC is its specificity for acetylcholinesterase. This means that it may not be suitable for studying other neurotransmitters or enzymes.
Future Directions
There are a number of future directions for research on DPPC. One area of interest is the development of more potent and specific acetylcholinesterase inhibitors. Another area of interest is the use of DPPC in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, there is interest in studying the effects of DPPC on other neurotransmitters and enzymes in the brain.
Conclusion:
In conclusion, 1,1-dimethyl-2-propyn-1-yl (4-nitrophenyl)carbamate is a potent inhibitor of acetylcholinesterase that has been widely used in scientific research. Its unique properties make it a valuable tool for studying the role of acetylcholine in cognitive function and neurodegenerative diseases. While there are limitations to its use, DPPC remains an important compound in the field of neuroscience research.
Scientific Research Applications
DPPC has been extensively used in scientific research as a tool to study the role of acetylcholinesterase in the brain. The inhibition of acetylcholinesterase by DPPC leads to an increase in the levels of acetylcholine in the brain, which can have a number of effects on cognitive function. DPPC has been used to study the effects of acetylcholine on memory, learning, and attention. It has also been used to investigate the role of acetylcholinesterase in neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
2-methylbut-3-yn-2-yl N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-4-12(2,3)18-11(15)13-9-5-7-10(8-6-9)14(16)17/h1,5-8H,2-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBACDGIZHNSIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-2-(4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4198200.png)
![2-[(2,4-dimethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B4198207.png)


![N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4198231.png)

![N-(2,4-dimethylphenyl)-7-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4198246.png)
![ethyl 4-amino-2-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4198249.png)
![N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4198256.png)
![1,2-bis{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2-ethanediol](/img/structure/B4198286.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4198287.png)


![N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4198300.png)